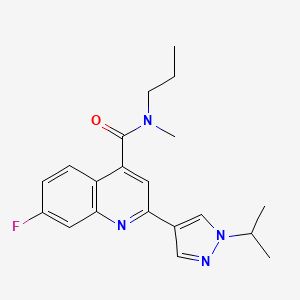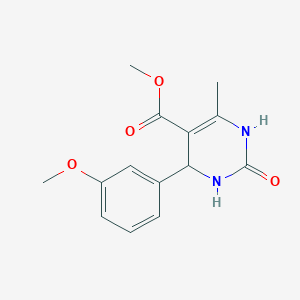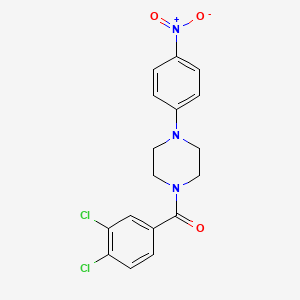![molecular formula C28H22N2OS B4965451 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide is a complex organic compound characterized by its benzothiazole and diphenylacetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide typically involves the following steps:
Benzothiazole Derivative Formation: The benzothiazole core is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Phenylacetamide Formation: The phenylacetamide moiety is introduced through the reaction of an amine with phenylacetyl chloride or its derivatives.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the phenylacetamide under specific conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole) in a solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF (tetrahydrofuran).
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles or phenylacetamides.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential antibacterial and antifungal properties. Medicine: Research has explored its use as a lead compound in drug discovery, particularly for treating infections and inflammatory diseases. Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to its antibacterial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfonyl]acetamide: This compound shares structural similarities but has a chloro substituent and a benzoxazole ring instead of benzothiazole[_{{{CITATION{{{_3{N-(1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL ....
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound lacks the diphenylacetamide group and has a tetrahydrobenzothiazole core.
Uniqueness: N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide stands out due to its specific combination of benzothiazole and diphenylacetamide groups, which contribute to its unique chemical and biological properties.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2OS/c1-19-16-17-22(28-30-23-14-8-9-15-25(23)32-28)18-24(19)29-27(31)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-18,26H,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFYAAFWLWQUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,11-Bis(4-methoxyphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B4965378.png)

![2-[(4-Phenylphthalazin-1-yl)amino]phenol](/img/structure/B4965402.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
